molecular formula C19H22ClN3S B2562919 1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methanamine hydrochloride CAS No. 2194454-14-1

1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methanamine hydrochloride

Cat. No.: B2562919
CAS No.: 2194454-14-1
M. Wt: 359.92
InChI Key: ZMJHHCMPLLLASY-UHFFFAOYSA-N
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Description

The compound 1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methanamine hydrochloride is a pyrazole-based derivative featuring a phenyl group at position 1, a 4-(propylsulfanyl)phenyl group at position 3, and a methanamine moiety at position 4, stabilized as a hydrochloride salt.

Properties

IUPAC Name

[1-phenyl-3-(4-propylsulfanylphenyl)pyrazol-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3S.ClH/c1-2-12-23-18-10-8-15(9-11-18)19-16(13-20)14-22(21-19)17-6-4-3-5-7-17;/h3-11,14H,2,12-13,20H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJHHCMPLLLASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=C(C=C1)C2=NN(C=C2CN)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methanamine hydrochloride typically involves a multi-step process:

  • Formation of the Pyrazol Core: The starting material is often a phenylhydrazine, which undergoes cyclization with a β-keto ester to form the pyrazole ring.

  • Substitution Reaction: A propylsulfanyl group is introduced via nucleophilic substitution on a suitable precursor.

  • Attachment of Methanamine: The final step involves the addition of a methanamine moiety to the pyrazole ring. This step often requires controlled conditions such as specific temperature and pH.

  • Hydrochloride Formation: The free base of the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

  • Large-scale Synthesis: Employing automated batch reactors for consistent production.

  • Optimization of Reaction Conditions: Using catalysts and specific reaction conditions to maximize yield and purity.

  • Purification Techniques: Advanced methods such as crystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methanamine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The propylsulfanyl group can be oxidized to a sulfoxide or sulfone.

  • Reduction: The aromatic rings and pyrazole can undergo reduction under suitable conditions.

  • Substitution: Electrophilic or nucleophilic substitution can modify the phenyl or pyrazole rings.

Common Reagents and Conditions

  • Oxidation: Agents like hydrogen peroxide or peracids can be used.

  • Reduction: Catalytic hydrogenation with palladium or lithium aluminum hydride.

  • Substitution: Halogenating agents or nucleophiles under specific pH and temperature.

Major Products

The major products depend on the reactions and conditions but can include modified pyrazole rings with altered functional groups.

Scientific Research Applications

1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methanamine hydrochloride is utilized in various research areas:

  • Chemistry: Study of pyrazole derivatives and their reactivity.

  • Biology: Investigating biological activities, including enzyme inhibition and receptor binding.

  • Medicine: Potential therapeutic applications in areas like anti-inflammatory and anticancer research.

  • Industry: Use as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The compound exerts its effects through:

  • Binding to Targets: Interacting with specific enzymes or receptors in biological systems.

  • Pathways: Modulating pathways such as signal transduction or gene expression, often involving hydrogen bonding, hydrophobic interactions, and Van der Waals forces.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table summarizes key structural differences and similarities between the target compound and its analogs from the evidence:

Compound Name Substituents (Pyrazole Positions) Molecular Weight Key Features
Target Compound 1: Phenyl; 3: 4-(Propylsulfanyl)phenyl; 4: Methanamine HCl Calculated Sulfur-containing group enhances lipophilicity; hydrochloride improves stability
1-[1-(2-Propyn-1-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride 1: Propargyl; 4: Methanamine (dihydrochloride) Not provided Propargyl group increases reactivity; dihydrochloride may alter solubility vs. mono-HCl salts
(1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride 1: 4-Fluorophenyl; 3,5: Methyl; 4: Methanamine HCl 255.72 Fluorine enhances electronegativity; methyl groups add steric bulk
(4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride Pyrazole attached to phenyl at position 4; methanamine HCl Not provided Simpler structure with fewer substituents; potential for modular synthesis

Key Comparisons

Substituent Effects :

  • Target vs. : The target’s propylsulfanyl group increases lipophilicity compared to the propargyl group in , which may enhance membrane permeability. However, the propargyl group’s triple bond could confer metabolic instability or alkyne-specific reactivity (e.g., click chemistry applications) .
  • Target vs. : The 4-fluorophenyl and 3,5-dimethyl groups in introduce steric hindrance and electronic effects distinct from the target’s sulfur-based substituent. Fluorine’s electronegativity may improve binding affinity in polar environments, whereas the propylsulfanyl group could favor hydrophobic interactions .

Salt Forms: The target and compounds are mono-hydrochloride salts, whereas is a dihydrochloride. Dihydrochloride salts typically exhibit higher solubility in aqueous media but may require careful pH adjustment for biological assays .

Synthetic Accessibility :

  • The target’s 4-(propylsulfanyl)phenyl group likely requires specialized thioether-forming reactions (e.g., nucleophilic substitution with propylthiol), contrasting with ’s dimethyl groups, which are simpler to introduce via alkylation .

Biological Activity

The compound 1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methanamine hydrochloride , also known by its CAS number 882234-97-1, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed exploration of its biological activity, including its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H18N2OSC_{19}H_{18}N_{2}OS with a molecular weight of 322.42 g/mol. The structure features a pyrazole ring substituted with phenyl and propylsulfanyl groups, which contribute to its diverse biological interactions.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit significant biological activities, particularly in anticancer research. The presence of the pyrazole moiety is crucial for the compound's interaction with various biological targets.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance:

  • Cytotoxicity against Cancer Cell Lines : Compounds with similar structures have shown promising cytotoxic effects against various cancer cell lines, including human leukemia and breast cancer cells .
  • Mechanism of Action : The compound is believed to interfere with specific signaling pathways involved in cancer cell proliferation and survival. It may act as an inhibitor of key enzymes or receptors that are essential for tumor growth.

Case Studies

Several case studies illustrate the biological activity of this compound:

  • In Vitro Studies : In vitro assays demonstrated that derivatives of pyrazole compounds exhibit selective cytotoxicity against cancer cells while sparing normal cells. For example, a study on related compounds showed IC50 values in the low micromolar range against breast cancer cell lines .
  • In Vivo Models : Animal models have been utilized to assess the efficacy of pyrazole derivatives in reducing tumor size and improving survival rates. One study reported significant tumor regression in mice treated with a closely related pyrazole compound .

Comparative Analysis

To contextualize the biological activity of This compound , a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesBiological Activity
5-(2-(4-chlorophenyl)thiazol-2-yl)-3-methylpyrazoleThiazole and pyrazole ringsAnticancer
4-(4-(propylsulfanyl)phenyl)-1H-pyrazolePropylsulfanyl groupAnti-inflammatory
2-(2-methylthiazol-4-yl)-5-(phenyl)pyrazoleMethylthiazole and phenylCytotoxicity

This table illustrates how variations in structure can influence biological activity, highlighting the unique potential of the target compound.

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